3,6-Bis[5-chloro-1-(trifluoromethyl)piperidin-2-yl]piperazine-2,5-dione
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Overview
Description
3,6-Bis[5-chloro-1-(trifluoromethyl)piperidin-2-yl]piperazine-2,5-dione is a complex organic compound characterized by its unique structure, which includes piperazine and piperidine rings substituted with chloro and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis[5-chloro-1-(trifluoromethyl)piperidin-2-yl]piperazine-2,5-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3,6-Bis[5-chloro-1-(trifluoromethyl)piperidin-2-yl]piperazine-2,5-dione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3,6-Bis[5-chloro-1-(trifluoromethyl)piperidin-2-yl]piperazine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as antiviral or anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3,6-Bis[5-chloro-1-(trifluoromethyl)piperidin-2-yl]piperazine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can modulate their activity through binding or inhibition. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)benzyl chloride
- 3,5-Bis(trifluoromethyl)benzyl bromide
- Bis(3,5-di(trifluoromethyl)phenyl)chlorophosphine
Uniqueness
3,6-Bis[5-chloro-1-(trifluoromethyl)piperidin-2-yl]piperazine-2,5-dione is unique due to its specific substitution pattern and the presence of both piperazine and piperidine rings
Properties
CAS No. |
62730-71-6 |
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Molecular Formula |
C16H20Cl2F6N4O2 |
Molecular Weight |
485.2 g/mol |
IUPAC Name |
3,6-bis[5-chloro-1-(trifluoromethyl)piperidin-2-yl]piperazine-2,5-dione |
InChI |
InChI=1S/C16H20Cl2F6N4O2/c17-7-1-3-9(27(5-7)15(19,20)21)11-13(29)26-12(14(30)25-11)10-4-2-8(18)6-28(10)16(22,23)24/h7-12H,1-6H2,(H,25,30)(H,26,29) |
InChI Key |
QEXKBCVRXJFTIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(N(CC1Cl)C(F)(F)F)C2C(=O)NC(C(=O)N2)C3CCC(CN3C(F)(F)F)Cl |
Origin of Product |
United States |
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